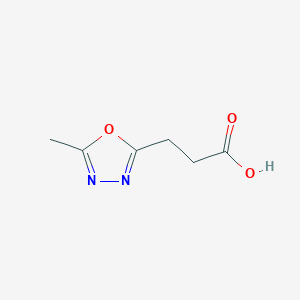
3-(5-メチル-1,3,4-オキサジアゾール-2-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
1,3,4-オキサジアゾール誘導体は、有望な抗がん活性を示している . ある研究では、1,3,4-オキサジアゾール部分を有するチアゾリジン-4-オン類似体が合成され、その抗増殖能が調査された . 細胞毒性スクリーニング研究の結果、いくつかの類似体が、ドキソルビシンを基準薬として用いた場合、IC 50 範囲(1~7 μM)内で同等の効力を有することが明らかになった .
抗菌活性
1,3,4-オキサジアゾール誘導体は、顕著な抗菌活性を示している . ある研究では、特定の分子が、3.58~8.74 µMのMIC範囲で、選択的な微生物株に対して強力な活性を有することが判明した . 別の研究では、2-アミノ-5-(2,4-ジクロロフェニル)-1,3,4-オキサジアゾールの殺菌活性が強調されている .
抗酸化能
1,3,4-オキサジアゾール誘導体は、その抗酸化能についても検討されている . DPPHアッセイを用いた抗酸化評価の結果、いくつかの類似体が、陽性対照であるアスコルビン酸と比較して、最も強力な誘導体であることが明らかになった .
抗炎症作用
文献調査によると、1,3,4-オキサジアゾールは、その抗炎症作用について広く研究されている . 1,3,4-オキサジアゾール部分は、強力で選択的な薬剤を提供するために、薬理フォアが配置できる足場を提供する .
抗ウイルス活性
SARS-CoV-2擬似ウイルスモデルでは、3-((5-フェニル-1,3,4-オキサジアゾール-2-イル)メチル)オキサゾール-2(3H)-オンを含むすべてのホノキオール誘導体の抗ウイルス侵入活性が調べられた .
医薬品
1,3,4-オキサジアゾール環は、強力な抗菌活性を有するフラミゾール、抗不整脈活性を有するネサピジル、抗ウイルス薬であるラルテグラビル、降圧剤であるチオダゾシン、およびFDA承認の抗がん薬であるジボテンタンの好ましい誘導体など、多くの重要な医薬品で市販されている .
特性
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-4-7-8-5(11-4)2-3-6(9)10/h2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFLYPMEODYQPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














